molecular formula C10H8N2O3 B086624 8-Methyl-4-nitroquinoline 1-oxide CAS No. 14094-45-2

8-Methyl-4-nitroquinoline 1-oxide

Cat. No.: B086624
CAS No.: 14094-45-2
M. Wt: 204.18 g/mol
InChI Key: QWHBQAQVJHCYHB-UHFFFAOYSA-N
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Description

8-Methyl-4-nitroquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. It is structurally characterized by a quinoline ring substituted with a methyl group at the 8th position and a nitro group at the 4th position, with an oxide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-nitroquinoline 1-oxide typically involves the nitration of 8-methylquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the 4th position. The subsequent oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the nitrogen atom into an oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and oxidation steps are carefully monitored, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Various oxidized derivatives of quinoline.

    Reduction: 8-Methyl-4-aminoquinoline 1-oxide.

    Substitution: Substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-4-nitroquinoline 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.

    Biology: Employed in studies related to DNA damage and repair mechanisms due to its ability to form bulky DNA adducts.

    Medicine: Investigated for its potential anticancer properties and its role in inducing mutations for genetic studies.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-4-nitroquinoline 1-oxide involves the formation of DNA adducts, which interfere with DNA replication and transcription. The compound is metabolized to form reactive intermediates that bind to DNA, leading to mutations and cellular damage. This property makes it a valuable tool in studying DNA repair pathways and the effects of mutagenic agents.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroquinoline 1-oxide: A closely related compound with similar mutagenic properties.

    4-Nitropyridine 1-oxide: Another nitro-substituted heterocyclic compound used in similar research applications.

Uniqueness

8-Methyl-4-nitroquinoline 1-oxide is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural variation allows for distinct interactions with biological molecules and can lead to different outcomes in scientific studies compared to its analogs.

Properties

IUPAC Name

8-methyl-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-3-2-4-8-9(12(14)15)5-6-11(13)10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHBQAQVJHCYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=[N+]2[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161498
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-45-2
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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